molecular formula C10H11NS B10876354 2,6,7-Trimethyl-1,3-benzothiazole

2,6,7-Trimethyl-1,3-benzothiazole

Cat. No.: B10876354
M. Wt: 177.27 g/mol
InChI Key: DMCZLQTVFCYWDC-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-1,3-benzothiazole is a synthetic organic compound with the molecular formula C10H11NS. It belongs to the benzothiazole class of heterocyclic compounds, which consist of a benzene ring fused to a thiazole ring. This specific analogue is characterized by methyl substituents at the 2, 6, and 7 positions of the benzothiazole core. While research on this exact molecule is limited, the benzothiazole scaffold is of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are extensively investigated for their diverse biological activities. They have demonstrated potent antibacterial properties by inhibiting critical bacterial enzymes such as uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) and DNA gyrase . Furthermore, the benzothiazole nucleus is a key structural component in the development of novel anticancer agents , with some derivatives showing exquisite potency and selectivity in vitro against human cancer cell lines . Research also explores their potential as antitubercular agents, with some compounds exhibiting promising activity against Mycobacterium tuberculosis . The specific placement of methyl groups on the this compound structure may influence its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for structure-activity relationship (SAR) studies and the synthesis of more complex molecules for pharmacological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2,6,7-trimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3

InChI Key

DMCZLQTVFCYWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2,6,7-Trimethyl-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using 2-aminobenzenethiol and various carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .

Comparison with Similar Compounds

Key Research Findings and Data Gaps

  • Application Potential: The compound’s hydrophobicity makes it a candidate for organic electronics or drug delivery systems, though empirical studies are needed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6,7-Trimethyl-1,3-benzothiazole, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions with substituted benzothiazole precursors. For example, benzothiazole derivatives are often synthesized via cyclization of thioamide intermediates or by coupling halogenated benzothiazoles with methyl groups under palladium catalysis . Key steps include:

  • Reagent selection : Use iodobenzene diacetate as an oxidizing agent in dichloromethane for cyclization .
  • Purification : Column chromatography (e.g., 40% ethyl acetate in chloroform) followed by recrystallization from ethanol ensures high purity .
  • Validation : Elemental analysis (C, H, N), melting point determination, and spectroscopic techniques (IR, NMR) confirm structural integrity. For instance, discrepancies ≤0.3% between calculated and observed elemental compositions indicate purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify methyl group positions (e.g., signals at δ 2.1–2.5 ppm for CH3_3) and aromatic protons .
  • IR spectroscopy : Peaks near 1600 cm1^{-1} (C=N stretching) and 750 cm1^{-1} (C-S bonding) confirm the benzothiazole core .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C10_{10}H11_{11}NS requires m/z 193.0662).
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···π or π–π stacking) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target selection : Prioritize enzymes like HIV-1 protease or kinases based on benzothiazoles' known antitumor and antiviral activities .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. For example, docking studies of similar compounds (e.g., 9c, 9g) reveal binding poses in enzyme active sites, with hydrogen bonds to key residues (e.g., Asp25 in HIV-1 protease) .
  • Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives?

  • Methodological Answer :

  • Systematic substitution : Introduce methyl, fluoro, or methoxy groups at positions 2, 6, and 7 to isolate electronic and steric effects. For example, 2-fluorophenyl substitutions enhance antimicrobial activity by altering electron density .
  • Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower HOMO-LUMO gaps correlate with higher bioactivity .
  • Data reconciliation : Cross-validate biological assays (e.g., antifungal vs. antitumor) to identify off-target effects. For instance, benzothiazoles with triazole moieties show dual activity due to π-stacking interactions .

Q. How do intermolecular interactions in crystal structures influence the stability of this compound?

  • Methodological Answer :

  • X-ray analysis : Dihedral angles between aromatic rings (e.g., 64.11° between benzene and thiazole rings) reveal steric constraints .
  • Hydrogen bonding : C–H···N bonds (e.g., 3.58 Å) stabilize crystal packing, as seen in 7-chloro derivatives .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 180–220°C) to assess lattice energy contributions .

Methodological Considerations for Data Contradictions

  • Reproducibility : Ensure reaction conditions (e.g., solvent polarity, catalyst loading) are consistent. For example, dichloromethane vs. acetonitrile can alter cyclization efficiency .
  • Statistical tools : Use multivariate analysis (e.g., PCA) to cluster bioactivity data and identify outliers in SAR studies .

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